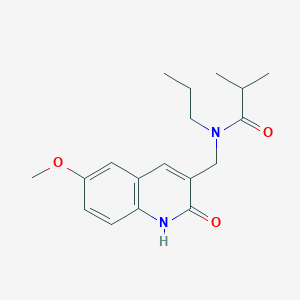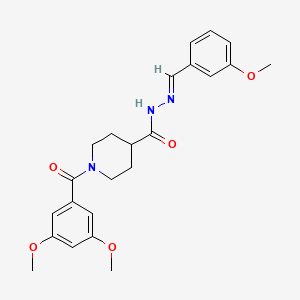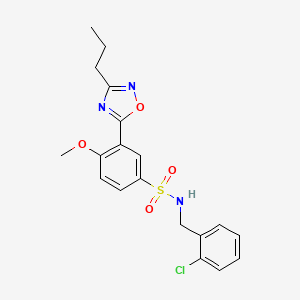
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CBMPO, is a sulfonamide derivative that has shown promising results in scientific research. CBMPO has been studied for its potential as a therapeutic agent for various medical conditions, including cancer and inflammation.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the expression of cancer-related genes. Inflammatory cells, N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide research. One potential direction is to investigate its potential as a therapeutic agent for other medical conditions, such as autoimmune diseases. Another potential direction is to explore its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing more efficient synthesis methods for N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide to improve its availability for scientific research.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves the reaction of 2-chlorobenzylamine with 4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonyl chloride in the presence of a base. The reaction yields a white crystalline solid, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential as a therapeutic agent for various medical conditions. One study found that N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide inhibited the growth of cancer cells in vitro and in vivo, suggesting that it could be a promising anti-cancer agent. Another study found that N-(2-chlorobenzyl)-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide had anti-inflammatory effects in a mouse model of acute lung injury, indicating that it could be a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-3-6-18-22-19(27-23-18)15-11-14(9-10-17(15)26-2)28(24,25)21-12-13-7-4-5-8-16(13)20/h4-5,7-11,21H,3,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNKTPHSGZAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-Chlorophenyl)methyl]-4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



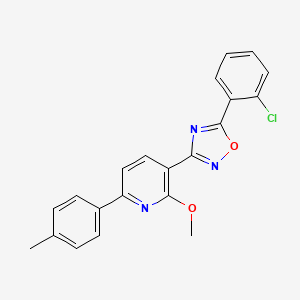
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)
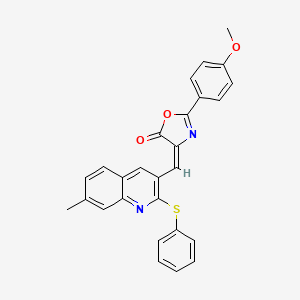

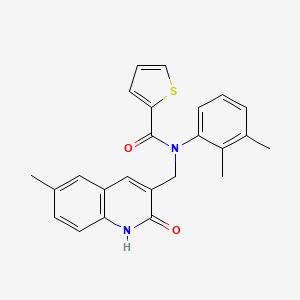
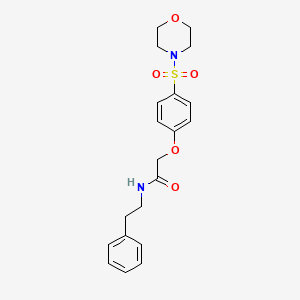
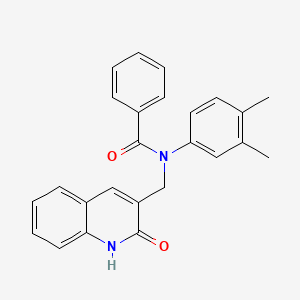
![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)


